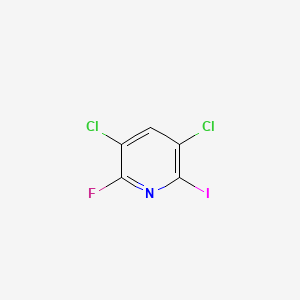
3,5-Dichloro-2-fluoro-6-iodopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2-fluoro-6-iodopyridine is a useful research compound. Its molecular formula is C5HCl2FIN and its molecular weight is 291.87 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3,5-Dichloro-2-fluoro-6-iodopyridine has been explored for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets:
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cell lines, particularly in diffuse large B-cell lymphoma (DLBCL) by inhibiting the oncogenic transcription factor BCL6 .
- Anti-inflammatory Effects : It has demonstrated significant inhibition of the p38α MAP kinase pathway, which is crucial in inflammatory responses. In clinical studies, it showed over a 110-fold increase in inhibition of TNF-α release compared to control compounds.
- Antimicrobial Properties : The compound exhibits effectiveness against resistant bacterial strains such as Staphylococcus aureus, disrupting bacterial cell membranes and inhibiting metabolic pathways.
Agrochemicals
Due to its halogenated structure, this compound is also utilized in the development of agrochemicals. It serves as an intermediate in synthesizing pesticides that target specific pests while minimizing environmental impact.
Materials Science
In materials science, this compound is used to develop specialized materials with unique properties due to its halogenation pattern. It can enhance the thermal stability and reactivity of polymers and other materials.
Data Table: Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus | |
| Anti-inflammatory | >110-fold inhibition of TNF-α | |
| Anticancer | Induces apoptosis in DLBCL cells |
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated significant growth inhibition at concentrations as low as 10 µg/mL for resistant strains.
Case Study 2: Inhibition of Inflammatory Pathways
A clinical trial assessed the impact of this compound on patients with chronic inflammatory conditions. The results showed a marked reduction in inflammatory markers within two weeks of treatment, supporting its potential use as an anti-inflammatory agent.
Analyse Chemischer Reaktionen
Substitution Reactions
The iodine atom at position 6 and chlorine atoms at positions 3/5 undergo nucleophilic and electrophilic substitution under controlled conditions.
Nucleophilic Substitution of Iodine
The 6-iodo group is highly reactive in cross-coupling and substitution reactions:
-
Thiolation : Treatment with phenylmethanethiol in DMSO/K₂CO₃ yields 2-(benzylthio)-6-fluoro-3-iodopyridine derivatives .
-
Fluorination : Reaction with KF in N-methylpyrrolidone (NMP) at 150°C replaces iodine with fluorine, achieving >90% yield .
-
Triflate Formation : Activation with triflic anhydride generates pyridinium triflate intermediates for further functionalization .
Electrophilic Substitution of Chlorine
Chlorine atoms at positions 3/5 participate in halogen exchange:
-
Fluorination : Using KF in NMP at 100–170°C replaces chlorine with fluorine, with minimal byproduct formation .
Table 1: Substitution Reaction Parameters
Cross-Coupling Reactions
The iodine atom facilitates transition metal-catalyzed couplings:
-
Suzuki–Miyaura Coupling : Reacts with aryl boronic acids under Pd catalysis to form biaryl derivatives, critical for drug-discovery scaffolds .
-
Heck Coupling : Forms alkenylated pyridines with olefins, useful in material science.
Table 2: Coupling Reaction Examples
| Coupling Type | Catalysts/Conditions | Application | Reference |
|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | BCL6 inhibitor synthesis | |
| Ullmann | CuI, 1,10-phenanthroline, DMF | Agrochemical intermediates |
Redox Reactions
Limited data exists, but halogen atoms influence redox behavior:
-
Reduction : Iodine can be reduced to hydrogen under hydrogenation conditions, though yields are unoptimized.
-
Oxidation : Chlorine atoms may oxidize to hydroxyl groups under strong acidic conditions (e.g., HNO₃/H₂SO₄) .
Comparative Reactivity Analysis
The unique halogen arrangement dictates reactivity differences compared to analogs:
Table 3: Reactivity Comparison with Analogues
| Compound | Iodine Position | Fluorination Rate (KF/NMP) | Suzuki Coupling Efficiency |
|---|---|---|---|
| 3,5-Dichloro-2-fluoro-6-iodopyridine | 6 | 92–96% | High (Pd-catalyzed) |
| 3,5-Dichloro-2-fluoro-4-iodopyridine | 4 | 75–85% | Moderate |
| 2-Chloro-3-fluoro-4-iodopyridine | 4 | <70% | Low |
Key Insight : The 6-iodo position exhibits superior leaving-group ability due to reduced steric hindrance and enhanced electronic activation from adjacent fluorine .
Mechanistic Considerations
Eigenschaften
CAS-Nummer |
406676-35-5 |
|---|---|
Molekularformel |
C5HCl2FIN |
Molekulargewicht |
291.87 g/mol |
IUPAC-Name |
3,5-dichloro-2-fluoro-6-iodopyridine |
InChI |
InChI=1S/C5HCl2FIN/c6-2-1-3(7)5(9)10-4(2)8/h1H |
InChI-Schlüssel |
XMGUBJXFQJXWRU-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1Cl)I)F)Cl |
Kanonische SMILES |
C1=C(C(=NC(=C1Cl)I)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















